![molecular formula C18H13ClFNO3 B11613852 (4E)-4-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11613852.png)
(4E)-4-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, and isoxazolone groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the isoxazolone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro and fluoro groups: These groups are usually introduced via halogenation reactions using reagents like chlorine and fluorine sources.
Attachment of the benzyl group: This step involves the use of benzyl halides and appropriate base catalysts to form the benzyl ether linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4’-FLUOROBENZYLOXY)PHENYLBORONIC ACID: Shares the fluoro and benzyl ether groups.
4-Phenyl-1H-1,2,3-triazole: Contains a similar aromatic structure.
Butyl 4-[(E)-{4-[(4-fluorobenzyl)oxy]benzylidene}amino]benzoate: Features a similar benzylidene and fluoro groups.
Uniqueness
4-((E)-1-{3-CHLORO-4-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-3-METHYL-5(4H)-ISOXAZOLONE is unique due to its combination of chloro, fluoro, and isoxazolone groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H13ClFNO3 |
---|---|
Molecular Weight |
345.7 g/mol |
IUPAC Name |
(4E)-4-[[3-chloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C18H13ClFNO3/c1-11-15(18(22)24-21-11)8-13-4-7-17(16(19)9-13)23-10-12-2-5-14(20)6-3-12/h2-9H,10H2,1H3/b15-8+ |
InChI Key |
HKBCUIJNEIXTQZ-OVCLIPMQSA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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